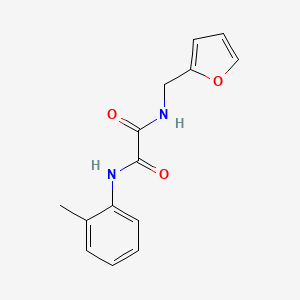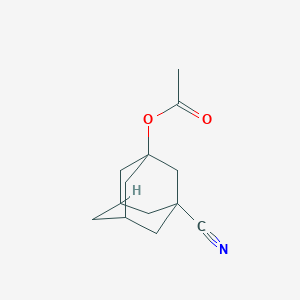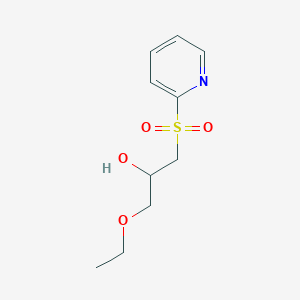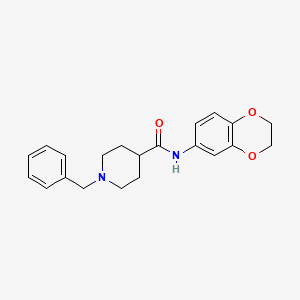
4-(octahydro-1(2H)-quinolinylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(octahydro-1(2H)-quinolinylmethyl)phenol, also known as 8-OH-DPAT, is a synthetic compound that acts as a selective agonist for the 5-HT1A receptor. It has been widely used in scientific research for its ability to modulate the activity of the serotonin system, which is involved in a variety of physiological and behavioral processes.
Mechanism of Action
4-(octahydro-1(2H)-quinolinylmethyl)phenol acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. When it binds to this receptor, it activates a signaling pathway that leads to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(octahydro-1(2H)-quinolinylmethyl)phenol are mediated by its interaction with the 5-HT1A receptor. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, and to regulate the activity of various brain regions involved in mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(octahydro-1(2H)-quinolinylmethyl)phenol in lab experiments is its selectivity for the 5-HT1A receptor, which allows researchers to study the specific effects of serotonin modulation on behavior and physiology. However, one limitation is that the compound may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Future Directions
Future research on 4-(octahydro-1(2H)-quinolinylmethyl)phenol could focus on investigating its potential therapeutic applications in the treatment of psychiatric disorders such as anxiety, depression, and schizophrenia. Additionally, further studies could explore the mechanisms underlying its effects on neurotransmitter release and brain activity, as well as its potential interactions with other drugs and medications.
Synthesis Methods
The synthesis of 4-(octahydro-1(2H)-quinolinylmethyl)phenol involves several steps, including the reduction of the corresponding ketone, followed by the alkylation of the resulting alcohol with the appropriate halide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
4-(octahydro-1(2H)-quinolinylmethyl)phenol has been extensively used in scientific research to investigate the role of the serotonin system in a variety of physiological and behavioral processes. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects, and has been used to study the mechanisms underlying these effects.
properties
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c18-15-9-7-13(8-10-15)12-17-11-3-5-14-4-1-2-6-16(14)17/h7-10,14,16,18H,1-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZZGKAOEYRCGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5132480.png)

![{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(2-thienyl)methanone hydrochloride](/img/structure/B5132508.png)
![2-(4-{2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B5132514.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5132521.png)


![4-(4-biphenylyl)-2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5132537.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)

![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)
![3-(4-bromophenyl)-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5132564.png)
